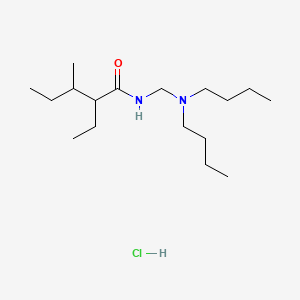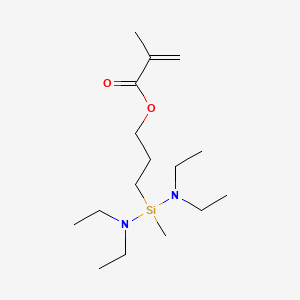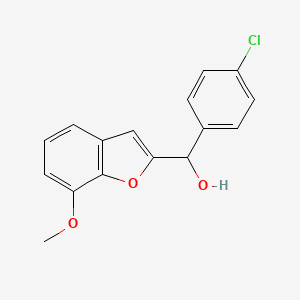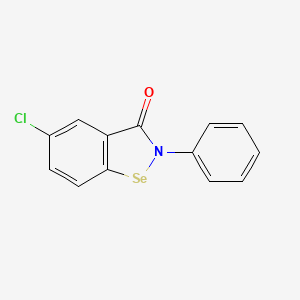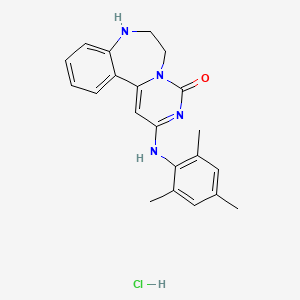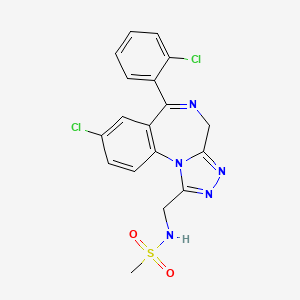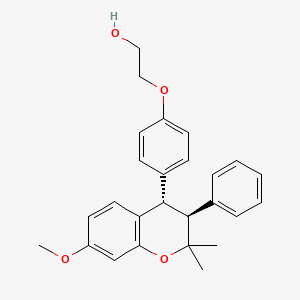
Ethanol, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- is a complex organic compound with a molecular weight of 404.506 g/mol . It is known for its unique structural features, which include a benzopyran ring system and a phenoxyethanol moiety.
准备方法
The synthesis of Ethanol, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- typically involves multiple steps, including the formation of the benzopyran ring and the subsequent attachment of the phenoxyethanol group. The reaction conditions often require specific catalysts and solvents to ensure the desired trans-configuration is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Ethanol, 2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, trans- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug candidate.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
属性
CAS 编号 |
123886-67-9 |
|---|---|
分子式 |
C26H28O4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethanol |
InChI |
InChI=1S/C26H28O4/c1-26(2)25(19-7-5-4-6-8-19)24(18-9-11-20(12-10-18)29-16-15-27)22-14-13-21(28-3)17-23(22)30-26/h4-14,17,24-25,27H,15-16H2,1-3H3/t24-,25+/m0/s1 |
InChI 键 |
GECRWJNOOJRECV-LOSJGSFVSA-N |
手性 SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4)C |
规范 SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


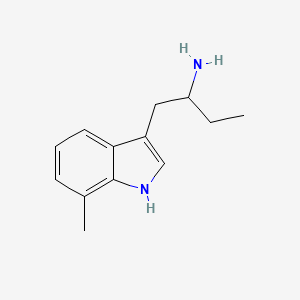
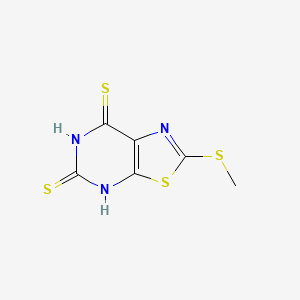
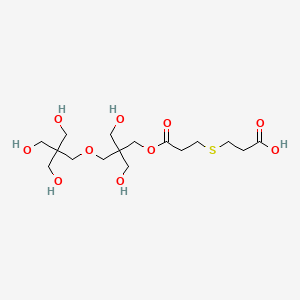
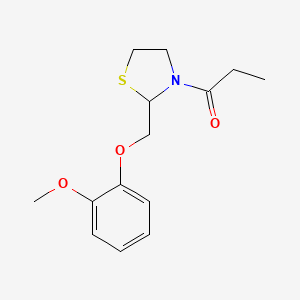
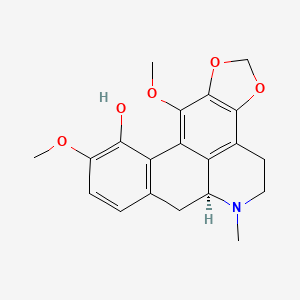
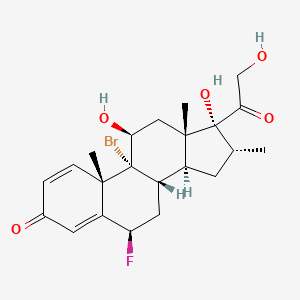

![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
